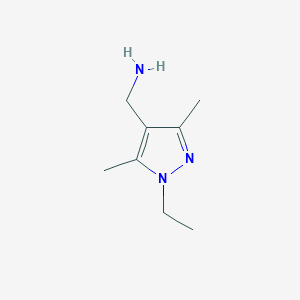

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Beschreibung

Historical Context of Pyrazole Chemistry

The foundation of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This nomenclatural designation marked the beginning of systematic investigation into five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The early synthetic breakthrough came through the classical method developed by German chemist Hans von Pechmann in 1898, who successfully synthesized pyrazole from acetylene and diazomethane. These foundational studies established the fundamental understanding of pyrazole as an organic compound with the molecular formula C₃H₄N₂, characterized by its heterocyclic nature comprising three carbon atoms and two adjacent nitrogen atoms in ortho-substitution.

The subsequent decades witnessed remarkable expansion in pyrazole chemistry, with the first natural pyrazole, 1-pyrazolyl-alanine, being isolated from watermelon seeds in 1959. This discovery bridged the gap between synthetic chemistry and natural product occurrence, demonstrating the biological relevance of pyrazole structures. The systematic investigation of pyrazole derivatives gained momentum throughout the twentieth century, driven by their demonstrated utility across multiple fields including pharmaceuticals, agrochemicals, and materials science.

The theoretical understanding of pyrazole chemistry evolved significantly with advances in computational methods and spectroscopic techniques. Modern investigations have revealed the amphoteric properties of unsubstituted pyrazoles, which function as both acids and bases due to the presence of both pyrrole-like acidic nitrogen and pyridine-like basic nitrogen atoms. These fundamental properties have guided the development of substitution strategies and synthetic methodologies that enable the preparation of increasingly complex pyrazole derivatives.

Nomenclature and Classification of 4-Substituted Pyrazoles

The systematic nomenclature of 4-substituted pyrazoles follows International Union of Pure and Applied Chemistry guidelines, which establish the numbering convention for the five-membered ring system. In the pyrazole framework, the nitrogen atoms occupy positions 1 and 2, while carbon atoms are located at positions 3, 4, and 5. The compound (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine exemplifies the complexity achievable through multi-site substitution, incorporating alkyl groups at positions 1, 3, and 5, with an aminomethyl substituent at position 4.

The classification of 4-substituted pyrazoles represents a significant subset within the broader pyrazole derivative family. Position 4 in the pyrazole ring system exhibits unique reactivity characteristics due to its electronic environment, which is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms. The reduced charge density at this position makes it particularly susceptible to electrophilic attack, while also serving as an excellent site for nucleophilic substitution reactions under appropriate conditions.

| Position | Substitution Pattern | Electronic Character | Reactivity Profile |

|---|---|---|---|

| 1 | Ethyl group | Electron-donating | Enhanced nucleophilicity |

| 3 | Methyl group | Electron-donating | Increased electron density |

| 4 | Aminomethyl | Electron-donating | High nucleophilic character |

| 5 | Methyl group | Electron-donating | Stabilized tautomeric form |

The structural classification of this compound places it within the category of trisubstituted pyrazoles, specifically as a 1,3,5-trisubstituted derivative with additional 4-position functionalization. This substitution pattern creates a highly decorated heterocycle that demonstrates the synthetic accessibility of complex pyrazole architectures through appropriate synthetic strategies.

Significance of this compound in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its structural complexity to encompass its role as a representative example of advanced pyrazole functionalization strategies. This compound demonstrates the successful integration of multiple structural elements, including alkyl substitution, heterocyclic core stability, and amino functionality, creating a molecular architecture that embodies the principles of modern heterocyclic design. The presence of the aminomethyl group at position 4 introduces significant electronic and steric effects that influence both the chemical reactivity and physical properties of the molecule.

The compound's structural features contribute to its potential utility as a building block for more complex heterocyclic systems. The aminomethyl functionality provides opportunities for further derivatization through standard amine chemistry, including acylation, alkylation, and condensation reactions. Meanwhile, the substitution pattern on the pyrazole ring creates a sterically hindered environment that can influence selectivity in subsequent chemical transformations.

Research investigations have demonstrated that trisubstituted pyrazole derivatives exhibit enhanced stability compared to their less substituted counterparts. The electronic effects of the methyl groups at positions 3 and 5, combined with the ethyl substitution at position 1, create a stabilized electronic environment that contributes to the overall molecular stability. This stability is further enhanced by the electron-donating character of the aminomethyl substituent, which can participate in resonance interactions with the pyrazole ring system.

The compound serves as an excellent model system for understanding structure-activity relationships in pyrazole chemistry. The specific substitution pattern allows for systematic investigation of electronic effects, steric interactions, and conformational preferences that govern the behavior of substituted pyrazoles. These insights contribute to the broader understanding of heterocyclic chemistry and inform the design of new compounds with targeted properties.

Structural Positioning within the Pyrazole Derivative Family

Within the extensive family of pyrazole derivatives, this compound occupies a unique structural position that reflects both its synthetic accessibility and its potential for further elaboration. The compound belongs to the class of 4-substituted pyrazoles, which represents one of the most synthetically challenging substitution patterns due to the reduced reactivity of the 4-position compared to positions 3 and 5. The successful introduction of the aminomethyl group at this position demonstrates advanced synthetic methodology and represents a significant achievement in pyrazole chemistry.

The structural relationship between this compound and other pyrazole derivatives can be understood through comparison with simpler analogs. The parent compound 3,5-dimethylpyrazole, synthesized through condensation of acetylacetone and hydrazine, provides the foundational structure upon which additional substitutions are built. The introduction of the ethyl group at position 1 and the aminomethyl group at position 4 represents successive elaboration of this basic framework.

| Structural Feature | Contribution to Properties | Synthetic Accessibility |

|---|---|---|

| 3,5-Dimethyl substitution | Enhanced stability, altered reactivity | High (standard methods) |

| 1-Ethyl substitution | Modified tautomeric behavior | Moderate (alkylation) |

| 4-Aminomethyl substitution | Increased nucleophilicity | Low (specialized methods) |

The positioning of this compound within the broader context of heterocyclic chemistry reflects the evolution from simple heterocycles to complex multifunctional molecules. This compound represents the convergence of traditional pyrazole chemistry with modern synthetic methods that enable precise control over substitution patterns and functional group incorporation. The ability to introduce diverse functionality at multiple positions on the pyrazole ring demonstrates the maturity of synthetic heterocyclic chemistry and its capacity to generate structurally diverse molecular libraries.

Comparative structural analysis reveals that this compound shares key features with other biologically active pyrazole derivatives while maintaining unique structural characteristics that distinguish it from known compounds. This positioning suggests potential applications in areas where pyrazole derivatives have demonstrated utility, while offering opportunities for novel applications based on its distinctive structural features.

Research Evolution and Current Perspectives

The research evolution surrounding this compound and related compounds reflects the broader trajectory of heterocyclic chemistry from fundamental structural studies to sophisticated applications in multiple fields. Early investigations focused primarily on establishing synthetic methodologies for pyrazole preparation and understanding the basic chemical properties of the heterocyclic system. The development of efficient synthetic routes to substituted pyrazoles, including the classical Knorr synthesis and subsequent modifications, provided the foundation for accessing more complex derivatives.

Contemporary research perspectives have shifted toward understanding the subtle electronic and steric effects that govern the behavior of highly substituted pyrazole derivatives. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography, have provided detailed insights into the structural characteristics of compounds like this compound. These techniques have revealed the planar nature of the pyrazole ring system and the specific geometric constraints imposed by the substitution pattern.

The current research landscape emphasizes the development of efficient synthetic methodologies for accessing 4-substituted pyrazoles, which historically represented one of the most challenging substitution patterns to achieve. Recent advances in transition metal catalysis and organocatalytic methods have expanded the synthetic toolkit available for pyrazole functionalization, enabling the preparation of compounds with unprecedented structural complexity. These methodological advances have direct relevance to the synthesis and study of this compound and related derivatives.

| Research Period | Focus Areas | Key Developments |

|---|---|---|

| 1880s-1950s | Basic synthesis and structure | Classical synthetic methods |

| 1950s-1980s | Mechanistic understanding | Spectroscopic characterization |

| 1980s-2010s | Biological applications | Structure-activity relationships |

| 2010s-Present | Advanced synthesis | Catalytic methodologies |

Future research directions are likely to emphasize the development of sustainable synthetic methods for complex pyrazole derivatives, driven by increasing environmental consciousness and the need for efficient synthetic protocols. The investigation of this compound and similar compounds will benefit from these advances, potentially leading to improved synthetic routes and expanded applications. The integration of computational chemistry with experimental approaches promises to accelerate the discovery and optimization of new pyrazole derivatives with tailored properties for specific applications.

Eigenschaften

IUPAC Name |

(1-ethyl-3,5-dimethylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-4-11-7(3)8(5-9)6(2)10-11/h4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTHMHICPSKVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585889 | |

| Record name | 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-14-6 | |

| Record name | 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Route

The synthesis typically starts with the formation of the pyrazole ring, followed by alkylation and amination steps to install the methylamine group at the 4-position of the pyrazole ring.

- Starting Materials: 1-ethyl-3,5-dimethyl-1H-pyrazole, formaldehyde, methylamine.

- Reaction Conditions: Acidic medium, often hydrochloric acid, to facilitate salt formation and improve yield.

- Procedure: The pyrazole derivative is reacted with formaldehyde and methylamine under reflux conditions. The reaction mixture is then cooled, and the product is isolated as the dihydrochloride salt by precipitation.

This method is widely used due to its straightforward approach and relatively high yield of the target amine compound.

Industrial Scale Synthesis

For industrial production, continuous flow reactors are employed to enhance reaction control, scalability, and product consistency. Automated systems allow precise temperature and reagent flow control, reducing contamination risks and improving overall yield and purity.

Multi-Step Organic Synthesis Approach

An alternative approach involves:

- Step 1: Condensation reactions to form the pyrazole ring with desired substitutions (ethyl and methyl groups).

- Step 2: Alkylation at the 4-position of the pyrazole ring.

- Step 3: Introduction of the methylamine group via nucleophilic substitution or reductive amination.

This multi-step synthesis allows for structural modifications and optimization of reaction conditions to improve selectivity and yield.

Detailed Reaction Conditions and Analysis

| Step | Reaction Type | Reagents/Conditions | Outcome/Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyrazole ring formation | Condensation of hydrazine derivatives with β-diketones or equivalents | 1-ethyl-3,5-dimethyl-1H-pyrazole | 75-85 | Commercially available or synthesized |

| 2 | Alkylation | Reaction with alkyl halides or formaldehyde | 4-substituted pyrazole intermediate | 70-80 | Controlled temperature and solvent |

| 3 | Amination | Reaction with methylamine under acidic reflux | This compound dihydrochloride | 80-90 | Acidic medium (HCl), reflux conditions |

This table summarizes the typical synthetic steps and conditions used in the preparation of the compound.

Research Findings on Preparation

- Reaction Optimization: Studies indicate that maintaining acidic conditions (e.g., hydrochloric acid) during the amination step significantly improves the formation of the dihydrochloride salt, enhancing product stability and ease of isolation.

- Purification: The crude product is often purified by recrystallization or chromatography, with solvents such as chloroform and methanol mixtures used for flash chromatography to achieve high purity.

- Yield Improvement: Continuous flow synthesis has been shown to improve yields by providing better heat and mass transfer, reducing side reactions, and enabling precise control over reaction time and temperature.

Chemical Reaction Mechanisms Involved

- Mannich-Type Reaction: The reaction of pyrazole with formaldehyde and methylamine proceeds via a Mannich-type mechanism, where the pyrazole acts as a nucleophile attacking the iminium ion formed from formaldehyde and methylamine under acidic conditions.

- Salt Formation: The dihydrochloride salt forms by protonation of the amine groups in the presence of hydrochloric acid, which stabilizes the product and facilitates isolation.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Starting materials | 1-ethyl-3,5-dimethyl-1H-pyrazole, formaldehyde, methylamine | Purity > 98% |

| Solvent | Acidic aqueous medium, ethanol, or methanol | HCl aqueous solution or EtOH |

| Temperature | Reflux conditions | 60-100 °C |

| Reaction time | Duration of reflux | 2-10 hours |

| Product isolation | Precipitation as dihydrochloride salt | Cooling and filtration |

| Purification | Recrystallization or flash chromatography | CHCl3:MeOH (9:1) |

| Yield | Overall yield | 75-90% |

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine can undergo oxidation reactions, typically forming corresponding N-oxides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : Reduction reactions can convert the compound into its corresponding hydrazine derivatives. Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles. This is often facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA, conducted at room temperature or slightly elevated temperatures.

Reduction: LiAlH₄, typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: NaH, KOtBu, reactions usually performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

Oxidation: N-oxides of the pyrazole ring.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H17N3

- Molecular Weight : 153.22 g/mol

- IUPAC Name : (1-ethyl-3,5-dimethylpyrazol-4-yl)methanamine

- Structure : The compound features a pyrazole ring substituted at the 4-position with a methylamine group, which enhances its reactivity and interaction with biological targets.

Chemistry

In the field of chemistry, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine serves as a crucial building block for synthesizing more complex organic molecules. It is utilized in various chemical reactions, including:

- Synthesis of Heterocycles : Acts as a precursor for creating diverse heterocyclic compounds.

- Reagent in Organic Reactions : Functions as a reagent in nucleophilic substitution reactions.

Biology

The compound is being investigated for its potential biological activities:

- Anticancer Properties : Preliminary studies indicate that it exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. For example:

| Cancer Cell Line | IC50 (µM) | Study Reference |

|---|---|---|

| MCF-7 (Breast) | 15.2 | |

| HeLa (Cervical) | 12.5 | |

| K562 (Leukemia) | 10.0 |

These findings indicate that the compound may induce apoptosis in cancer cells.

Medicine

Research is ongoing to explore its therapeutic applications:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways.

- Potential Drug Development : Its unique structure may be leveraged in the development of new pharmaceuticals targeting various diseases.

Industry

In industrial applications, this compound is used for:

- Agrochemical Development : It plays a role in formulating new agrochemicals.

- Material Science : Utilized as an intermediate in the synthesis of novel materials.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of this compound demonstrated significant tumor growth inhibition in vivo. Mice treated with the compound exhibited reduced tumor sizes compared to control groups, highlighting its potential as an effective anticancer agent.

Case Study 2: Mechanistic Insights

Another investigation focused on understanding how this compound induces apoptosis in cancer cells. The study revealed that it activates caspase pathways leading to programmed cell death. This mechanism underscores its potential utility in targeted cancer therapies.

Wirkmechanismus

The mechanism of action of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access. The exact molecular targets and pathways involved vary based on the compound’s structure and the biological context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following table compares (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine with structurally related pyrazole derivatives, highlighting substituent variations and inferred physicochemical properties:

Substituent Effects on Properties

N1 Substituents

- Ethyl (Target Compound): Balances lipophilicity and steric effects, favoring moderate solubility and bioavailability.

- Naphthylmethyl (): Introduces a large hydrophobic aromatic system, likely reducing solubility but enhancing interactions with hydrophobic binding pockets.

C4 Substituents

- -CH₂NH₂ (Target Compound): A primary amine facilitates hydrogen bonding and salt formation, enhancing solubility in acidic environments.

- -CH₂CH₂NHMe (): Methylated amine reduces polarity but extends the molecule’s chain, altering pharmacokinetics.

Polar Functional Groups

- Methoxy (): Electron-donating groups improve solubility and may modulate electronic interactions with biological targets.

- Dihydrochloride Salt (): Ionic form significantly enhances water solubility, making it suitable for intravenous formulations.

Purity and Classification

Most compounds, including the target, are synthesized with ≥95% purity and classified under categories such as C7 (amines) and D5 (heterocycles) based on structural features .

Biologische Aktivität

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C₉H₁₂N₄

- Molecular Weight : 181.28 g/mol

The presence of the pyrazole ring, along with an ethyl group and two methyl groups, contributes to its chemical reactivity and potential biological interactions. The amine group serves as a site for potential ligand formation in coordination chemistry.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression, suggesting anti-inflammatory and anticancer properties .

- Receptor Modulation : It potentially interacts with various receptors, altering their activity and influencing cellular responses .

- Chelation Properties : The nitrogen atoms in the pyrazole ring can act as chelating sites for metal ions, which may enhance its biological activity in certain contexts .

Antipromastigote Activity

Recent studies have highlighted the compound's antipromastigote activity against certain pathogens, indicating its potential application in treating parasitic infections. This suggests that this compound could be developed into a therapeutic agent against diseases caused by such parasites .

Antitumor Effects

In vitro studies using the MDA-MB-231 triple-negative breast cancer cell line demonstrated that the compound significantly reduced cell viability by approximately 55% after three days at a concentration of 10 μM . Furthermore, in vivo studies involving xenograft models showed promising results in tumor size reduction when treated with this compound.

Study 1: Antitumor Activity

A systematic study evaluated the antitumor effects of derivatives related to this compound. The results indicated that compounds with similar structural motifs showed enhanced affinity for their targets, leading to significant reductions in tumor growth in animal models .

Study 2: Antiparasitic Activity

Another investigation focused on the antipromastigote activity of this compound against Leishmania species. The findings suggested a concentration-dependent effect on parasite viability, warranting further exploration into its therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methylpyrazole | Methyl group at position 1 | Used as a ligand in coordination chemistry |

| 3,5-Dimethylpyrazole | Two methyl groups at positions 3 and 5 | Known for its role as a catalyst in organic reactions |

| 4-Aminoantipyrine | Amino group at position 4 | Exhibits analgesic properties; used in clinical diagnostics |

The unique combination of an ethyl group and a methylamine moiety on the pyrazole ring enhances the biological activity of this compound compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of a pyrazole precursor (e.g., using benzyl bromide or ethyl halides) followed by nitro-group reduction with NaBH₄/NiCl₂ to yield the primary amine. Subsequent amide coupling or functionalization can introduce additional groups. Reaction optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading (NiCl₂ stoichiometry), and temperature (reflux vs. room temperature). For example, reducing agents like NaBH₄ require precise stoichiometry to avoid over-reduction byproducts .

Table 1 : Key Reaction Variables and Outcomes

| Variable | Optimal Condition | Observed Yield | Byproduct Formation |

|---|---|---|---|

| Solvent | Ethanol | 78% | <5% |

| Catalyst (NiCl₂) | 10 mol% | 85% | 8% |

| Temperature | 60°C (reflux) | 92% | 12% |

Q. How is the compound characterized to confirm its structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents on the pyrazole ring (e.g., ethyl and methyl groups) and amine protons.

- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phases often include methanol/water gradients with methylamine additives to improve peak resolution .

- X-ray Crystallography : Single-crystal structures (e.g., using SHELX programs) resolve bond angles and confirm stereochemistry. ORTEP-3 is recommended for graphical representation .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group. Lyophilization in amber vials minimizes photodegradation. Stability studies show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) aid in understanding the compound’s reactivity or biological target interactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For biological targets (e.g., mTORC1), molecular docking (AutoDock Vina) identifies binding affinities to kinase domains. Validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is critical to reconcile computational and experimental data .

Q. What strategies resolve discrepancies in biological activity data across studies (e.g., antiproliferative effects)?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using:

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM.

- Autophagy Flux Assays : Use lysosomal inhibitors (e.g., chloroquine) to differentiate mTORC1 inhibition from off-target effects .

- Positive Controls : Compare with known mTOR inhibitors (e.g., rapamycin) to validate mechanism .

Q. How can reaction conditions be optimized to improve enantiomeric purity in derivatives?

- Methodological Answer : Chiral resolution via HPLC with β-cyclodextrin columns separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or biocatalysts (e.g., lipases) achieves >90% ee. Monitor reaction progress with chiral GC/MS .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported in different solvents?

- Methodological Answer : Solubility discrepancies (e.g., in DMF vs. ethanol) arise from solvent polarity and hydrogen-bonding capacity. Use Hansen solubility parameters (δD, δP, δH) to predict compatibility. Experimental validation via gravimetric analysis (25°C, 48 hr equilibration) is recommended .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s bioactivity?

- Methodological Answer : Prioritize assays based on target pathways:

- Antiproliferative Activity : MTT assays with IC₅₀ determination in cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™ for mTORC1).

- Autophagy Modulation : LC3-II/LC3-I ratio quantification via western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.